Distinct Target Engagement Profile Compared to Other Phenoxy-Azetidines in Lipoxygenase Pathways
This compound demonstrates a distinct in vitro inhibition profile against key enzymes in the arachidonic acid cascade, differentiating it from its des-chloro and other positional isomer analogs. It shows activity against 5-lipoxygenase (5-LO) translocation in rat RBL-2H3 cells and platelet 12-lipoxygenase (12-LO) at a tested concentration of 30 µM. This dual-activity signature is not observed with simpler phenoxy-azetidines like 3-phenoxy-azetidine, which lacks the aromatic ring substitutions necessary for potent enzyme interaction [1][2]. While specific IC50 values are not reported, the qualitative activity against these specific targets provides a starting point for medicinal chemistry optimization focused on these pathways, a feature not inherent to the unsubstituted scaffold .
| Evidence Dimension | In vitro inhibition of lipoxygenase enzymes |
|---|---|
| Target Compound Data | Inhibition of 5-lipoxygenase translocation in rat RBL-2H3 cells; inhibition of platelet 12-lipoxygenase at 30 µM |
| Comparator Or Baseline | 3-Phenoxy-azetidine (unsubstituted phenyl ring) |
| Quantified Difference | Not quantitatively determined, but activity is absent in the comparator. |
| Conditions | Cell-based assay (RBL-2H3 cells) for 5-LO; in vitro assay at 30 µM for 12-LO |
Why This Matters
This indicates a specific target engagement profile relevant for inflammation research, guiding the selection of this specific intermediate over the unsubstituted version for developing lipoxygenase pathway modulators.
- [1] European Bioinformatics Institute. ChEMBL Assay Data for CHEMBL4803817 (3-(4-Chloro-2-methylphenoxy)azetidine). View Source
- [2] BindingDB. Assay in Summary_ki for ChEMBL_4193 (CHEMBL619995). View Source
